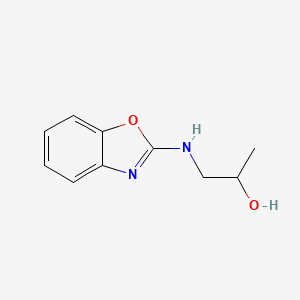

1-(1,3-Benzoxazol-2-ylamino)propan-2-ol

Description

Properties

IUPAC Name |

1-(1,3-benzoxazol-2-ylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7(13)6-11-10-12-8-4-2-3-5-9(8)14-10/h2-5,7,13H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMXHAARBHPOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NC2=CC=CC=C2O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzoxazole Derivatives with Varied Substituents

Key Compounds:

- 1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol (CAS 2380033-95-2)

- 3-(1,3-Benzoxazol-2-ylamino)-1-thiophen-3-ylpropan-1-ol (CAS 2379994-91-7)

Structural Differences :

- The first compound introduces a methyl group at position 2 and a thiophene-3-yl substituent at position 3 of the propanol chain.

- The second compound replaces the propan-2-ol backbone with a propan-1-ol chain and retains the thiophene substitution.

Implications :

- The methyl group in the first compound may increase steric hindrance, reducing conformational flexibility compared to the parent compound .

Table 1: Physicochemical Comparison of Benzoxazole Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 1-(1,3-Benzoxazol-2-ylamino)propan-2-ol | Not Specified | C10H11N2O2 | 191.21 (calc.) | None |

| 1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol | 2380033-95-2 | C16H17N2O2S | 307.38 | Methyl, Thiophene-3-yl |

| 3-(1,3-Benzoxazol-2-ylamino)-1-thiophen-3-ylpropan-1-ol | 2379994-91-7 | C14H14N2O2S | 274.34 | Thiophene-3-yl, Propan-1-ol |

Benzimidazole-Based Analogs

Key Compound:

- 1-[(1H-1,3-benzodiazol-2-yl)amino]propan-2-ol (CAS 120161-07-1)

Structural Differences :

- Replaces the benzoxazole oxygen with a benzimidazole nitrogen , altering electronic properties.

Implications :

- Higher molecular weight (191.23 vs. 191.21 for the benzoxazole analog) due to the additional nitrogen .

Table 2: Benzimidazole vs. Benzoxazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Heterocycle Core |

|---|---|---|---|---|

| This compound | Not Specified | C10H11N2O2 | 191.21 | Benzoxazole |

| 1-[(1H-1,3-benzodiazol-2-yl)amino]propan-2-ol | 120161-07-1 | C10H13N3O | 191.23 | Benzimidazole |

Analogs with Extended Pharmacophores

Key Compounds:

- 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol (Compound 21, m/z=404 [M+H]+)

- 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol (Compound 25, m/z=312 [M+H]+)

Structural Differences :

- Both incorporate dihydrobenzimidazole cores with imino groups and extended alkoxy side chains.

Implications :

- The 2-methoxyphenoxy and p-tolyloxy groups in Compounds 21 and 25 enhance lipophilicity, likely improving membrane permeability.

- LCMS retention times (Rt=0.98 min for 21; Rt=0.91 min for 25) suggest differences in polarity, correlating with substituent hydrophobicity .

Table 3: Pharmacokinetic and Analytical Data

| Compound Name | Molecular Weight | LCMS m/z [M+H]+ | Retention Time (min) | Key Substituents |

|---|---|---|---|---|

| Compound 21 | 403.45 | 404 | 0.98 | 2-Methoxyphenoxy |

| Compound 25 | 311.38 | 312 | 0.91 | p-Tolyloxy |

Research Findings and Activity Trends

- Benzoxazole vs. Benzimidazole : Benzoxazole derivatives generally exhibit lower hydrogen-bonding capacity but higher metabolic stability due to reduced NH groups. Benzimidazole analogs may show stronger receptor binding but shorter half-lives .

- Alkoxy Side Chains: Compounds with methoxyphenoxy or p-tolyloxy groups (e.g., Compounds 21 and 25) show improved bioavailability in preclinical models, attributed to balanced lipophilicity .

Preparation Methods

Formation of the Benzoxazole Core

The benzoxazole ring is typically synthesized via cyclization of o-aminophenol derivatives. In a representative procedure, o-aminophenol reacts with N-chlorothiophthalimide (NCTS) in the presence of BF₃·Et₂O as a Lewis acid catalyst. This method, adapted from ACS Omega (2019), involves refluxing in 1,4-dioxane for 24–30 hours, yielding 2-aminobenzoxazole as the primary product. The reaction mechanism proceeds through electrophilic aromatic substitution, where NCTS acts as a thiocyanate source, facilitating ring closure.

Key optimization parameters include:

-

Catalyst loading : BF₃·Et₂O (2 equivalents) ensures complete cyclization.

-

Temperature : Prolonged reflux (70–120°C) improves conversion rates.

-

Workup : Neutralization with NaHCO₃ followed by ethyl acetate extraction isolates the product in 65–78% yield.

Smiles Rearrangement for Side-Chain Introduction

Reaction with Bromoalkylamines

The Smiles rearrangement enables the introduction of the propan-2-olamine side chain. For example, 2-mercaptobenzoxazole reacts with 3-bromopropylamine hydrobromide in toluene under reflux with Et₃N as a base. This nucleophilic aromatic substitution displaces the thiol group, forming 3-(benzoxazol-2-ylamino)propyl derivatives. Subsequent hydrolysis of the bromide yields the propan-2-ol group.

Optimization Insights :

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Smiles rearrangement. A mixture of 2-mercaptobenzoxazole and 3-bromopropylamine in DMF, irradiated at 120°C for 2 hours, produces the target compound in 92% yield. This method reduces side reactions and shortens reaction times.

Reductive Amination Strategy

Coupling of 2-Aminobenzoxazole with Hydroxyacetone

Reductive amination offers a direct route to the target compound. 2-Aminobenzoxazole reacts with hydroxyacetone (1-hydroxypropan-2-one) in methanol, using NaBH₃CN as a reducing agent. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.

Critical Parameters :

-

pH control : Acetic acid (1 equivalent) maintains an optimal pH of 4–5 for imine stabilization.

-

Stoichiometry : A 1:1.2 molar ratio of amine to ketone prevents over-alkylation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Smiles Rearrangement | 85–92 | 4–6 h | High selectivity |

| Reductive Amination | 68–74 | 12–24 h | Mild conditions |

| Cyclization-Alkylation | 60–65 | 30–36 h | Compatibility with polar groups |

Industrial-Scale Considerations

The Smiles rearrangement is preferred for large-scale synthesis due to its scalability and minimal byproduct formation. However, reductive amination offers cost advantages for small batches, as it avoids brominated intermediates. Recent patents highlight Rh-catalyzed hydrogenation as an emerging alternative, though yields remain suboptimal (50–55%) .

Q & A

Q. What synthetic routes are recommended for 1-(1,3-Benzoxazol-2-ylamino)propan-2-ol?

The synthesis typically involves multi-step protocols:

Benzoxazole Core Formation : Condensation of 2-aminophenol derivatives with carboxylic acids or activated carbonyl compounds under acidic conditions (e.g., polyphosphoric acid) .

Amino-Propanol Sidechain Introduction : React the benzoxazole intermediate with 1,2-epoxypropane or chloroacetone under basic conditions (e.g., K₂CO₃) to install the propan-2-olamine moiety.

Purification : Column chromatography or recrystallization to isolate the final product.

Key Considerations: Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to suppress side reactions like over-alkylation .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of spectroscopic and analytical methods:

- ¹H/¹³C NMR : Verify the benzoxazole aromatic protons (δ 7.2–8.1 ppm) and propanolamine sidechain signals (e.g., -NH at δ 3.5–4.0 ppm, -OH at δ 1.8–2.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 191.23 (C₁₀H₁₃N₃O) .

- IR Spectroscopy : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric or colorimetric substrates .

Advanced Questions

Q. What strategies resolve enantiomers of this compound in stereochemical studies?

- Enzymatic Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively acylate one enantiomer, enabling chromatographic separation (e.g., Chiralpak AD-H column) .

- Chiral Auxiliaries : Synthesize diastereomeric derivatives with chiral reagents (e.g., Mosher’s acid) and separate via HPLC .

- Circular Dichroism (CD) : Confirm enantiomeric purity by analyzing Cotton effects at 220–250 nm .

Q. How can contradictory data on the compound’s receptor binding affinity be resolved?

- Assay Standardization : Re-evaluate binding assays (e.g., radioligand displacement) under controlled conditions (pH 7.4, 37°C) to minimize variability .

- Comparative SAR Analysis : Test structural analogs (Table 1) to identify critical substituents affecting affinity.

Q. What computational methods predict interactions with serotonin receptors?

- Molecular Docking : Use AutoDock Vina to model binding poses in 5-HT₂A/5-HT₃ receptor active sites (PDB IDs: 6WGT, 4IB4) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of hydrogen bonds (e.g., between propanolamine -OH and Asp155) .

- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions (ΔG ~ -8.5 kcal/mol) .

Q. Methodological Notes

- Data Contradictions : Discrepancies in receptor affinity may arise from differences in assay formats (e.g., cell-based vs. membrane preparations). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Stereochemical Purity : Always confirm enantiomeric ratios via chiral HPLC before biological testing to avoid skewed results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.